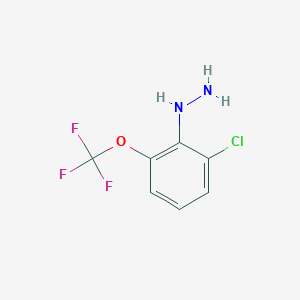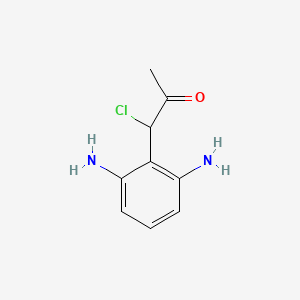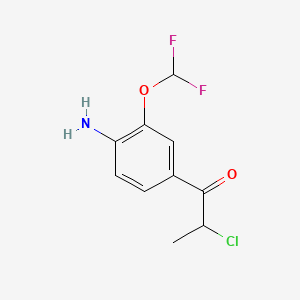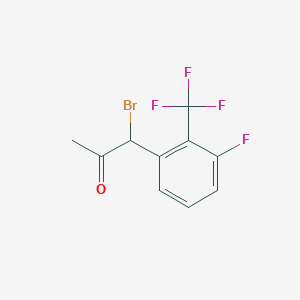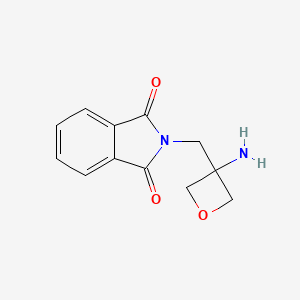
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which includes an oxetane ring and an isoindoline-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent, such as toluene, for an extended period (e.g., 24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solventless conditions and simple heating methods have been employed to synthesize isoindoline derivatives . These methods not only reduce the use of hazardous solvents but also improve the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted isoindoline derivatives .
科学的研究の応用
2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It has been studied for its potential to modulate biological targets, such as dopamine receptors.
Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.
作用機序
The mechanism of action of 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential use as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these findings highlight the compound’s therapeutic potential.
類似化合物との比較
Similar Compounds
Similar compounds to 2-((3-Aminooxetan-3-yl)methyl)isoindoline-1,3-dione include other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes an oxetane ring. This structural feature contributes to its distinct chemical reactivity and biological activity. The presence of the oxetane ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for further research and development .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2-[(3-aminooxetan-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c13-12(6-17-7-12)5-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4H,5-7,13H2 |
InChIキー |
KBAZIRKSAJAONK-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
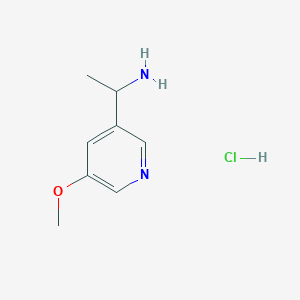
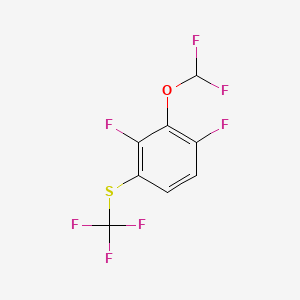
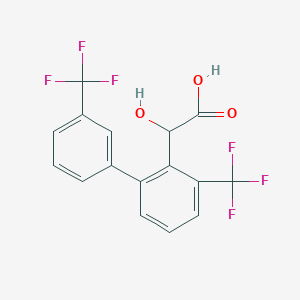
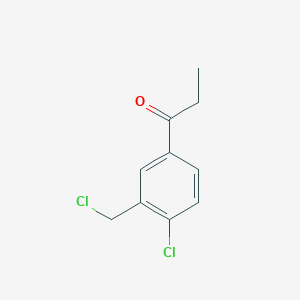
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)



